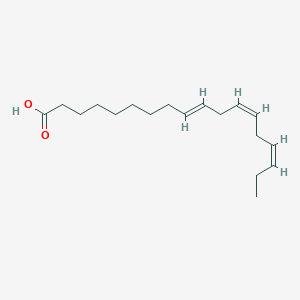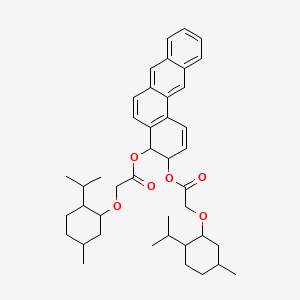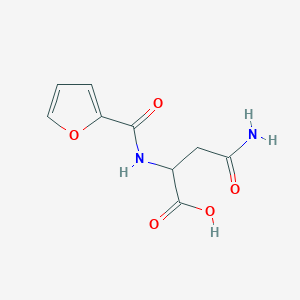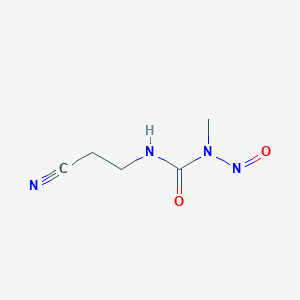
N'-(2-Cyanoethyl)-N-methyl-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanoethyl group, a methyl group, and a nitrosourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea typically involves the reaction of N-methyl-N-nitrosourea with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea may involve large-scale reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The cyanoethyl and nitrosourea groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea involves its interaction with specific molecular targets. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This property makes it a potential candidate for anticancer research. The cyanoethyl group may also contribute to its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea can be compared with other nitrosourea compounds, such as:
N-Methyl-N-nitrosourea: Similar in structure but lacks the cyanoethyl group, leading to different reactivity and applications.
N,N’-Dicyclohexyl-N’-nitrosourea: Contains cyclohexyl groups instead of cyanoethyl, resulting in different physical and chemical properties.
N-Ethyl-N-nitrosourea: Similar to N-methyl-N-nitrosourea but with an ethyl group, affecting its biological activity and applications.
The presence of the cyanoethyl group in N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea makes it unique and imparts specific properties that differentiate it from other nitrosourea compounds.
Propriétés
Numéro CAS |
89280-42-2 |
|---|---|
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-(2-cyanoethyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C5H8N4O2/c1-9(8-11)5(10)7-4-2-3-6/h2,4H2,1H3,(H,7,10) |
Clé InChI |
KAHNHXVMFBULCU-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NCCC#N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


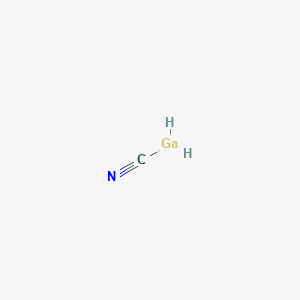

![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
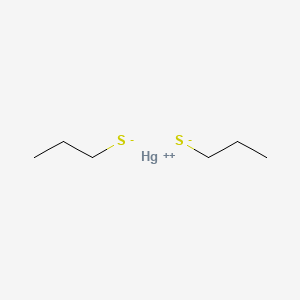

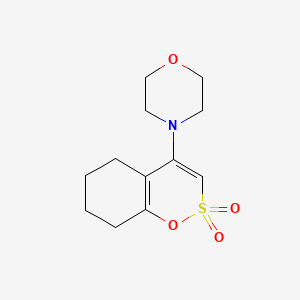
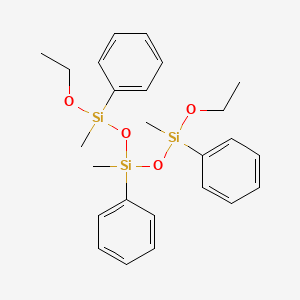
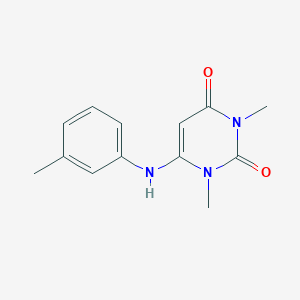
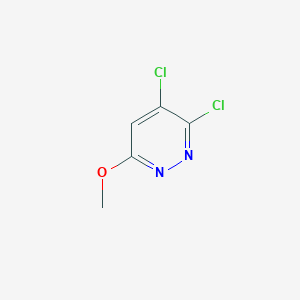
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
